An In-depth Technical Guide to 4-Chloro-4'-methylbenzhydrol for Advanced Research
An In-depth Technical Guide to 4-Chloro-4'-methylbenzhydrol for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth information on the chemical and physical properties, synthesis, and analytical characterization of 4-Chloro-4'-methylbenzhydrol. This document is structured to deliver not just data, but also to provide insights into the causality behind experimental choices, ensuring a deeper understanding of the compound's behavior and potential applications.
Introduction: The Significance of Substituted Benzhydrols in Medicinal Chemistry
The benzhydrol moiety is a cornerstone in the architecture of numerous pharmacologically active molecules. Its unique three-dimensional structure, featuring two phenyl rings attached to a hydroxyl-bearing carbon, provides a versatile scaffold for interacting with biological targets. The strategic placement of substituents on these phenyl rings is a key tactic in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
The introduction of a chlorine atom, as seen in 4-Chloro-4'-methylbenzhydrol, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2][3] The methyl group, on the other hand, can provide a point for metabolic transformation or steric hindrance, further fine-tuning the compound's biological profile. This guide will delve into the specific characteristics of 4-Chloro-4'-methylbenzhydrol, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents.
Physicochemical Properties of 4-Chloro-4'-methylbenzhydrol
While specific experimental data for 4-Chloro-4'-methylbenzhydrol is not extensively available in the public domain, we can deduce its core properties from its structure and through comparison with closely related analogs like 4-Chlorobenzhydrol and 4-Methylbenzhydrol.
| Property | Value | Source/Rationale |
| IUPAC Name | (4-chlorophenyl)(p-tolyl)methanol | Derived from chemical structure |
| CAS Number | 13389-74-7 | |
| Molecular Formula | C₁₄H₁₃ClO | Derived from chemical structure |
| Molecular Weight | 232.70 g/mol | Calculated from molecular formula |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to 4-Chlorobenzhydrol and 4-Methylbenzhydrol[2][4] |
| Melting Point | Not definitively reported. Likely in the range of 50-70 °C | Extrapolated from the melting point of 4-Chlorobenzhydrol (58-62 °C) and 4-Methylbenzhydrol. |
| Boiling Point | Not reported. Expected to be >200 °C at atmospheric pressure | Analogy to related benzhydrols |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water | Based on the non-polar nature of the benzhydryl core |
Synthesis of 4-Chloro-4'-methylbenzhydrol: A Methodological Deep Dive
The synthesis of 4-Chloro-4'-methylbenzhydrol can be efficiently achieved through the reduction of its corresponding ketone precursor, 4-chloro-4'-methylbenzophenone. This approach is widely favored for its high yield and the ready availability of the starting material.
Causality of Method Selection: Reduction of a Ketone
The reduction of a ketone to a secondary alcohol is a fundamental and reliable transformation in organic synthesis. For this specific conversion, sodium borohydride (NaBH₄) is the reagent of choice. Its selection is based on the following key considerations:
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Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.
-
Safety and Ease of Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, as it is less reactive with protic solvents like ethanol and water.
-
Favorable Reaction Conditions: The reduction can be carried out under mild conditions, typically at room temperature, simplifying the experimental setup.
Detailed Experimental Protocol: Synthesis via Reduction
Reaction Scheme:
Materials:
-
4-chloro-4'-methylbenzophenone (C₁₄H₁₁ClO, MW: 230.69 g/mol )[5]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
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Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-4'-methylbenzophenone (1.0 eq) in methanol.
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Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove any residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 4-Chloro-4'-methylbenzhydrol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the analytical characterization of 4-Chloro-4'-methylbenzhydrol.
Safety and Handling
Potential Applications in Drug Development
The 4-Chloro-4'-methylbenzhydrol scaffold holds potential as a precursor for a variety of drug candidates. The benzhydryl core is present in numerous approved drugs, including antihistamines, anticholinergics, and CNS-active agents. The specific substitution pattern of 4-Chloro-4'-methylbenzhydrol could be exploited to develop new chemical entities with tailored biological activities. For instance, the hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). The presence of the chlorine and methyl groups can be used to optimize the metabolic stability and receptor binding affinity of potential drug molecules. [1][2][3]
Conclusion
This technical guide has provided a comprehensive overview of 4-Chloro-4'-methylbenzhydrol, from its fundamental physicochemical properties to its synthesis and analytical characterization. While some experimental data for this specific molecule remains to be fully elucidated, this document, by leveraging data from analogous compounds and established chemical principles, offers a solid foundation for researchers to work with and explore the potential of this intriguing molecule in the field of drug discovery and development. The methodologies and insights presented herein are intended to empower scientists to confidently synthesize, characterize, and utilize 4-Chloro-4'-methylbenzhydrol in their research endeavors.
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